Cas no 1805623-61-3 (3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)

3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine
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- インチ: 1S/C8H7BrF2N2O2/c1-4-5(2-9)7(8(10)11)6(3-12-4)13(14)15/h3,8H,2H2,1H3
- InChIKey: BBGDLSAFUYLRKD-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C)=NC=C(C=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017338-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029017338-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029017338-1g |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 1g |
$3,039.75 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridineに関する追加情報
Introduction to 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine (CAS No: 1805623-61-3)
The compound 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine, identified by the CAS number 1805623-61-3, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The structure of this molecule is characterized by the presence of multiple substituents, including a bromomethyl group at position 3, a difluoromethyl group at position 4, a methyl group at position 2, and a nitro group at position 5. These substituents confer unique electronic and steric properties to the molecule, making it valuable for research and industrial applications.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. The nitro group at position 5 is known to impart strong electron-withdrawing effects, which can influence the reactivity and bioavailability of the molecule. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of new drug candidates. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-cancer activity by targeting specific oncogenic pathways.
In addition to its medicinal applications, 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine has also found utility in agrochemicals. The bromomethyl group at position 3 serves as an excellent leaving group, enabling various substitution reactions that are crucial in the synthesis of pesticides and herbicides. A recent breakthrough in agricultural chemistry reported that this compound can be transformed into highly effective fungicides through a series of nucleophilic aromatic substitutions.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A notable advancement in its synthesis was reported in the Organic Process Research & Development journal, where researchers developed a novel catalytic system that significantly improved the efficiency of the key intermediate steps. This development has paved the way for large-scale production, making it more accessible for both academic and industrial use.
From an environmental perspective, understanding the fate and behavior of this compound is critical. Studies conducted by environmental chemists have shown that this compound exhibits moderate persistence in soil and water systems under certain conditions. However, its degradation products are less toxic and pose minimal risk to aquatic life. These findings are particularly important for regulatory agencies when evaluating its safety for commercial use.
In conclusion, 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine (CAS No: 1805623-61-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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